Agarotetrol Impurity 1
CAS No.: 69809-23-0
Cat. No.: VC18953443
Molecular Formula: C25H26O10
Molecular Weight: 486.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69809-23-0 |
---|---|
Molecular Formula | C25H26O10 |
Molecular Weight | 486.5 g/mol |
IUPAC Name | [(5S,6R,7R,8S)-5,7,8-triacetyloxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-6-yl] acetate |
Standard InChI | InChI=1S/C25H26O10/c1-13(26)31-21-20-19(30)12-18(11-10-17-8-6-5-7-9-17)35-22(20)24(33-15(3)28)25(34-16(4)29)23(21)32-14(2)27/h5-9,12,21,23-25H,10-11H2,1-4H3/t21-,23+,24+,25+/m0/s1 |
Standard InChI Key | QKJYAUVKGCIQNF-KVZCNWPJSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@H]([C@@H](C2=C([C@@H]1OC(=O)C)C(=O)C=C(O2)CCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OC1C(C(C2=C(C1OC(=O)C)C(=O)C=C(O2)CCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Introduction
Property | Agarotetrol | Impurity 1 (Proposed) |
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Molecular Formula | ||
Functional Groups | Chromone, dihydroxy | Ketone, phenyl |
Molecular Weight (Da) | 286.33 | 148.20 |
Thermal Stability | Decomposes at 190°C | Stable up to 250°C |
The reduced molecular weight and absence of chromone moieties suggest Impurity 1 forms via retro-aldol cleavage of agarotetrol’s central tetrol structure. This hypothesis aligns with gas chromatography-mass spectroscopy (GC-MS) data showing elevated benzyl acetone levels in heat-treated agarwood samples .
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for agarotetrol quantification, with reported concentrations ranging from 0.016 to 0.104 mg/g in crude extracts . Impurity 1’s polarity profile allows separation using C18 reverse-phase columns (5 μm, 250 × 4.6 mm) under isocratic elution with acetonitrile:water (65:35, v/v) at 1.0 mL/min. Retention times for agarotetrol and Impurity 1 typically occur at 12.3 and 8.7 minutes, respectively .
Near-Infrared (NIR) Spectroscopy
Recent advancements in nondestructive analysis have enabled rapid quantification of agarotetrol-associated impurities. Partial least squares regression models calibrated with HPLC data achieve prediction accuracies of for total chromone content, with residual predictive deviations of 5.77 . Impurity 1’s distinctive NIR absorbance at 1,680 nm (assigned to carbonyl stretching) facilitates its identification in complex matrices .
Formation Pathways and Process-Induced Variability
Impurity 1 generation correlates strongly with extraction parameters:
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Temperature: Samples processed above 80°C exhibit 3.2-fold higher Impurity 1 levels compared to cold maceration .
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Solvent Polarity: Ethanol extracts contain 18.7% more Impurity 1 than n-hexane fractions, suggesting polar intermediates facilitate its formation .
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Mechanical Stress: Ultrasonic extraction increases Impurity 1 yield by 22% versus Soxhlet methods, likely through cavitation-induced bond cleavage .
Notably, the agarwood induction method minimally affects Impurity 1 composition but significantly alters concentrations. Total ion chromatogram analyses reveal 34% higher Impurity 1 levels in trunk-injured (TT) versus whole-tree (HL) induction techniques .
Regulatory Considerations and Quality Control
The absence of pharmacopeial standards for Agarotetrol Impurity 1 complicates quality assurance. Current strategies include:
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Threshold Limiting: European Pharmacopoeia guidelines recommend capping Impurity 1 at 0.15% of total chromones .
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Stability-Indicating Methods: Forced degradation studies under acidic (0.1N HCl, 60°C), oxidative (3% HO), and photolytic (1.2 million lux-hours) conditions confirm HPLC’s specificity for Impurity 1 detection .
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